2-(biphenyl-4-yloxy)-1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone
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Overview
Description
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with biphenyl and dimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine typically involves multiple steps:
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Formation of the Biphenyl Ether Intermediate: : The initial step involves the reaction of 4-bromobiphenyl with sodium methoxide to form 4-methoxybiphenyl. This is followed by the reaction with chloroacetyl chloride to yield 4-(chloromethyl)biphenyl ether.
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Piperazine Derivative Formation: : The next step involves the reaction of 4-(chloromethyl)biphenyl ether with piperazine to form 1-([1,1’-biphenyl]-4-yloxy)acetyl piperazine.
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Final Coupling Reaction: : The final step is the acylation of the piperazine derivative with 3,4-dimethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests possible applications in drug design, particularly for targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group versatility.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The biphenyl and dimethoxybenzoyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylyl)piperazine: Lacks the acetyl and dimethoxybenzoyl groups, making it less complex.
4-(3,4-Dimethoxybenzoyl)piperazine:
1-(4-Methoxyphenyl)piperazine: Similar but with a simpler structure, potentially leading to different pharmacological properties.
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine is unique due to the combination of its biphenyl ether and dimethoxybenzoyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H28N2O5/c1-32-24-13-10-22(18-25(24)33-2)27(31)29-16-14-28(15-17-29)26(30)19-34-23-11-8-21(9-12-23)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3 |
InChI Key |
JUXUFEYSJRCRAJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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